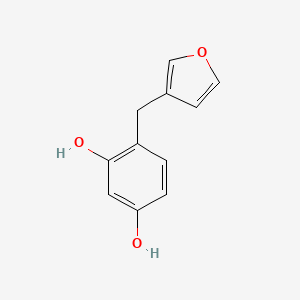

4-(furan-3-ylmethyl)benzene-1,3-diol

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C11H10O3 |

|---|---|

Peso molecular |

190.19 g/mol |

Nombre IUPAC |

4-(furan-3-ylmethyl)benzene-1,3-diol |

InChI |

InChI=1S/C11H10O3/c12-10-2-1-9(11(13)6-10)5-8-3-4-14-7-8/h1-4,6-7,12-13H,5H2 |

Clave InChI |

LOAGBHXAWVQEGF-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C(C=C1O)O)CC2=COC=C2 |

Origen del producto |

United States |

Synthetic Methodologies and Chemo Enzymatic Approaches for 4 Furan 3 Ylmethyl Benzene 1,3 Diol

Retrosynthetic Analysis of the 4-(furan-3-ylmethyl)benzene-1,3-diol Scaffold

Retrosynthetic analysis provides a logical framework for dissecting the target molecule into simpler, commercially available, or easily synthesizable precursors. For this compound, two primary disconnection strategies are considered, focusing on the formation of the key aryl-alkyl C-C bond.

Strategy A: Friedel-Crafts Acylation Approach

The most logical disconnection is at the benzylic carbon-aromatic ring bond (C-4 of the resorcinol (B1680541) ring). This leads to a Friedel-Crafts acylation pathway, which is a robust and widely used method for forming aryl-ketone linkages. The retrosynthetic steps are as follows:

Reduction: The final methylene (B1212753) bridge is envisioned as arising from the reduction of a carbonyl group. This retrosynthetic step transforms the target molecule into an intermediate ketone: 4-(furan-3-carbonyl)benzene-1,3-diol.

C-C Bond Disconnection (Acylation): The bond between the resorcinol ring and the carbonyl carbon is disconnected. This reveals benzene-1,3-diol (resorcinol) as the nucleophilic component and a furan-3-carbonyl derivative (such as furan-3-carbonyl chloride or furan-3-carboxylic acid) as the electrophilic acylating agent.

This approach is generally preferred over direct alkylation as it circumvents issues such as polysubstitution and carbocation rearrangements that can plague Friedel-Crafts alkylation reactions.

Strategy B: Friedel-Crafts Alkylation Approach

A more direct, albeit potentially more challenging, approach involves the direct formation of the C-C bond between the resorcinol ring and the methylene bridge.

C-C Bond Disconnection (Alkylation): Disconnecting the bond between the C-4 of the resorcinol and the methylene carbon suggests a Friedel-Crafts alkylation reaction. This identifies resorcinol as the nucleophile and an electrophilic furan-3-ylmethyl species, such as 3-(halomethyl)furan or furan-3-ylmethanol (which can be activated under acidic conditions), as the alkylating agent.

This route is more atom-economical but requires careful control to manage regioselectivity and prevent over-alkylation on the highly activated resorcinol ring.

Development and Optimization of Classical Synthetic Routes to this compound

Based on the retrosynthetic analysis, the forward synthesis can be planned and optimized. The Friedel-Crafts acylation-reduction pathway offers superior control and is often the classical method of choice.

Pathway 1: Friedel-Crafts Acylation followed by Reduction

This two-step sequence is a reliable method for synthesizing the target compound.

Step 1: Friedel-Crafts Acylation: The reaction involves the electrophilic substitution of an acyl group onto the electron-rich resorcinol ring. Using furan-3-carbonyl chloride as the acylating agent and a Lewis acid catalyst (e.g., AlCl₃, FeCl₃, or BF₃·OEt₂), an acylium ion is generated. masterorganicchemistry.com This highly reactive electrophile is then attacked by the π-electrons of the resorcinol ring. A subsequent deprotonation restores aromaticity, yielding the ketone intermediate, 4-(furan-3-carbonyl)benzene-1,3-diol. Given that furan (B31954) rings can be sensitive and prone to polymerization under harsh acidic conditions, milder Lewis acids like boron trifluoride etherate (BF₃·OEt₂) are often preferred over stronger ones like AlCl₃. stackexchange.com

Step 2: Reduction of the Ketone: The intermediate aryl ketone is then reduced to the corresponding methylene group. Several classical reduction methods can be employed:

Clemmensen Reduction: This method uses amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid. It is effective for aryl ketones but the harsh acidic conditions might be detrimental to the furan ring.

Wolff-Kishner Reduction: This reaction involves the formation of a hydrazone followed by elimination of N₂ gas under strong basic conditions (e.g., KOH or potassium tert-butoxide in a high-boiling solvent like ethylene glycol). This method is suitable for acid-sensitive substrates.

Catalytic Hydrogenation: A milder approach involves hydrogenation over a palladium on carbon (Pd/C) catalyst. This method is often clean and efficient for reducing benzylic ketones.

Regioselectivity:

The regiochemical outcome of the Friedel-Crafts reaction on the resorcinol ring is a critical consideration. The two hydroxyl groups are strongly activating and ortho, para-directing.

The C-2 position is sterically hindered by the two adjacent hydroxyl groups.

The C-4 and C-6 positions are electronically activated by both hydroxyl groups (para to one and ortho to the other).

The C-5 position is meta to both hydroxyl groups and thus deactivated.

Therefore, electrophilic substitution occurs preferentially at the C-4 (and C-6) position. In a monosubstitution reaction, acylation will primarily yield the 4-substituted product. Controlling the stoichiometry of the reactants is essential to minimize the formation of the 4,6-disubstituted by-product.

Stereoselectivity:

The synthesis of this compound does not involve the formation of any new chiral centers. The final product is achiral. Consequently, stereoselectivity is not a factor in this synthetic sequence.

The choice of catalyst and reaction conditions is paramount for achieving high yields and purity, especially when working with a sensitive moiety like furan.

Catalysts for Friedel-Crafts Acylation:

The selection of the Lewis acid catalyst is crucial. While traditional catalysts are effective, milder alternatives are often necessary for furan-containing substrates.

| Catalyst | Typical Conditions | Advantages | Disadvantages |

| Aluminum Chloride (AlCl₃) | Nitrobenzene or CS₂, 0 °C to RT | High reactivity, inexpensive | Can cause polymerization of furan, harsh conditions |

| Iron(III) Chloride (FeCl₃) | Dichloromethane, 0 °C to RT | Milder than AlCl₃, less expensive | Moderate reactivity |

| Boron Trifluoride Etherate (BF₃·OEt₂) | Dichloromethane, RT | Mild conditions, suitable for sensitive substrates like furan stackexchange.com | Lower reactivity, may require higher temperatures |

| Zinc Chloride (ZnCl₂) | Acetic acid, heat | Mild catalyst, often used for activated rings | Requires higher temperatures |

Optimization of Reaction Conditions:

Optimization involves systematically varying parameters to maximize the yield of the desired product.

Solvent: Non-polar solvents like dichloromethane, nitrobenzene, or carbon disulfide are typically used for Friedel-Crafts reactions.

Temperature: Reactions are often started at low temperatures (e.g., 0 °C) and allowed to warm to room temperature to control the initial exothermic reaction.

Stoichiometry: A slight excess of the Lewis acid catalyst is common, but a large excess should be avoided with sensitive substrates. Using a 1:1 molar ratio of resorcinol to the acylating agent helps to minimize disubstitution.

Modern Synthetic Techniques Applied to this compound

Modern synthetic methods can offer significant advantages over classical approaches, including faster reaction times, higher yields, and improved energy efficiency, aligning with the principles of green chemistry.

Microwave-assisted organic synthesis utilizes microwave irradiation to heat reactions. thieme-connect.com Polar molecules in the reaction mixture align with the oscillating electric field of the microwaves, and the rapid reorientation generates heat efficiently and homogeneously. acs.org This technique has been shown to dramatically accelerate a variety of organic reactions. cem.com

Application to the Synthesis:

Both key steps in the proposed synthesis of this compound can be adapted for microwave assistance.

Microwave-Assisted Alkylation of Phenols: Direct alkylation of phenols, a reaction analogous to the Friedel-Crafts alkylation of resorcinol, can be significantly accelerated using microwave irradiation. sharif.eduresearchgate.netresearchgate.net This approach could make the direct alkylation route (Strategy B) more viable by reducing reaction times and potentially improving selectivity under solvent-free conditions or with solid-supported catalysts. sharif.edu

Microwave-Assisted Reduction of Ketones: The reduction of the ketone intermediate can also be performed efficiently under microwave conditions. For example, using sodium borohydride (NaBH₄) supported on silica (B1680970) gel or alumina allows for a rapid, solvent-free reduction of ketones to alcohols in high yields. cem.comsapub.org This method offers a significant reduction in reaction time compared to conventional heating methods. sapub.orgbenthamdirect.com

Comparative Data for Analogous Reactions:

The table below presents typical comparative data for analogous reactions conducted using conventional heating versus microwave irradiation, illustrating the potential benefits.

| Reaction | Method | Catalyst/Reagent | Temperature (°C) | Time | Yield (%) |

| Alkylation of Phenol (B47542) | Conventional | K₂CO₃ / TEBAC | 100 | 8 h | ~75 |

| Alkylation of Phenol | Microwave | K₂CO₃ / TEBAC | 120 | 15 min | >90 researchgate.net |

| Reduction of Acetophenone | Conventional | NaBH₄ / Alumina | Reflux (Ethanol) | 2 h | ~85 |

| Reduction of Acetophenone | Microwave | NaBH₄ / Alumina (solvent-free) | 100 | 5-10 min | >90 cem.com |

These examples demonstrate that applying microwave technology to the synthesis of this compound could lead to a more efficient and environmentally benign process.

Flow Chemistry and Continuous Processing Approaches

The transition from traditional batch synthesis to continuous flow processing offers significant advantages for the production of furan and resorcinol derivatives, including improved safety, efficiency, and scalability. allfordrugs.comnih.gov Continuous flow methodologies have been successfully applied to the synthesis of various furan-containing compounds, demonstrating enhanced reaction control and higher yields compared to batch processes. acs.orgresearchgate.net

In a continuous flow setup, reagents are pumped through a network of tubes and reactors where mixing and reaction occur. This approach allows for precise control over parameters such as temperature, pressure, and residence time, which is particularly beneficial for managing exothermic reactions or handling unstable intermediates. nih.gov For the synthesis of a molecule like this compound, a multi-step continuous flow process could be envisioned. For instance, the synthesis of 2,5-diaryl furans has been achieved using a continuous-flow technology that converts 1,3-dienes into the desired furan products without the need to isolate the intermediate endoperoxide, leading to a significant increase in isolated yields. acs.org This approach mitigates risks associated with unstable intermediates and reduces waste. acs.org

The application of flow chemistry is particularly relevant for reactions involving hazardous reagents or intermediates. A robust continuous flow platform has been developed for the nitration of furfural to nitrofurfural, a key building block for various pharmaceuticals. This system features the in situ generation of acetyl nitrate, a potent but unstable nitrating agent, thereby enhancing safety and process control. researchgate.net Such strategies could be adapted for the functionalization of the furan or resorcinol rings in the synthesis of this compound and its derivatives.

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for a Representative Furan Derivatization

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Reaction Time | Several hours to days | Minutes to a few hours researchgate.net |

| Yield | Moderate to good | Good to excellent, often higher than batch acs.org |

| Safety | Handling of unstable intermediates can be hazardous | In situ generation and immediate use of unstable intermediates improves safety researchgate.net |

| Scalability | Often challenging due to heat and mass transfer limitations | More readily scalable by extending operation time or using larger reactors nih.gov |

| Process Control | Limited control over reaction parameters | Precise control over temperature, pressure, and residence time nih.gov |

| Waste Generation | Can generate significant solvent and reagent waste | Reduced waste due to higher efficiency and potential for solvent recycling |

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound can be approached through the lens of green chemistry, which aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The furan moiety, in particular, offers a direct link to sustainable feedstocks, as it can be derived from biomass. rsc.orgfrontiersin.org

Furfural and 5-hydroxymethylfurfural, the primary furan platform chemicals, are readily available from the dehydration of C5 and C6 sugars found in lignocellulosic biomass. rsc.orgfrontiersin.org Utilizing these bio-based starting materials aligns with the green chemistry principle of using renewable feedstocks. Furthermore, 2,5-furandicarboxylic acid (FDCA), another key furan derivative, is being explored as a bio-based alternative to terephthalic acid in the production of polymers like polyethylene furanoate (PEF). acs.org

The application of green chemistry principles extends to the choice of solvents and catalysts. Enzymatic polymerizations, for example, offer a clean and energy-efficient alternative to traditional chemical methods for producing furan-based polymers, avoiding toxic residuals. acs.org For the synthesis of smaller molecules, the use of solid acid catalysts, such as Amberlyst® 15, has been shown to be effective in cascade reactions involving furan derivatives. These catalysts can often be regenerated and reused, minimizing waste. researchgate.net

Eco-friendly, one-step synthetic routes have been developed for the preparation of bio-based epoxy monomers from furan precursors, highlighting the potential for creating valuable chemical intermediates through sustainable pathways. rsc.orgresearchgate.net These approaches often focus on minimizing reaction steps, reducing solvent use, and employing less hazardous reagents, all of which are core tenets of green chemistry.

Derivatization Strategies for this compound Analogs

Functional Group Interconversions and Modifications

The structure of this compound offers multiple sites for functional group interconversion and modification, allowing for the creation of a wide range of analogs. The two hydroxyl groups on the resorcinol ring and the furan ring itself are the primary targets for derivatization.

The phenolic hydroxyl groups can undergo a variety of reactions. researchgate.net Esterification with carboxylic acids or acylation with acyl chlorides can be used to introduce ester functionalities. jmchemsci.comjmchemsci.com Etherification is another common modification, where alkyl or other groups are introduced via reactions with alkyl halides in the presence of a base. These reactions can be performed chemoselectively, allowing for the modification of one or both hydroxyl groups. nih.gov

The furan ring, while aromatic, is susceptible to various transformations. acs.org It can undergo electrophilic substitution reactions, though the conditions must be carefully controlled to avoid ring degradation. The furan nucleus can also be viewed as a bis(enol ether), making it prone to ring-opening under acidic conditions to form a 1,4-dicarbonyl compound. acs.org Furthermore, the double bonds in the furan ring can be hydrogenated to yield the corresponding tetrahydrofuran (B95107) derivative. researchgate.net

Table 2: Potential Functional Group Modifications of this compound

| Target Functional Group | Reaction Type | Reagents/Conditions | Potential Product |

| Resorcinol -OH | Esterification | Carboxylic acid, acid catalyst or coupling agent (e.g., WSCI·HCl, DMAP) mdpi.com | Resorcinol esters |

| Resorcinol -OH | Etherification | Alkyl halide, base (e.g., K2CO3) | Resorcinol ethers |

| Resorcinol -OH | Acylation | Acyl chloride, base (e.g., pyridine) nih.gov | Resorcinol esters |

| Furan Ring | Hydrogenation | H2, metal catalyst (e.g., Pd/C) | 4-((tetrahydrofuran-3-yl)methyl)benzene-1,3-diol |

| Furan Ring | Electrophilic Substitution | e.g., Nitrating or halogenating agents (under mild conditions) | Substituted furan ring |

| Furan Ring | Ring Opening | Acidic hydrolysis | 1,4-dicarbonyl derivative |

Design and Synthesis of Structurally Diverse this compound Congeners

The design and synthesis of structurally diverse congeners of this compound can be achieved by systematically varying the substituents on both the furan and resorcinol rings. A congener is a chemical substance related to another, often differing by a single element or functional group. scirp.orgwa.gov This approach is crucial for structure-activity relationship (SAR) studies in drug discovery and for tuning the properties of materials.

One strategy involves starting with substituted resorcinol or furan precursors. For example, using a 5-substituted resorcinol in the initial coupling reaction would lead to a congener with a modification at the 5-position of the benzene-1,3-diol moiety. nih.gov Similarly, employing a substituted 3-(halomethyl)furan would introduce substituents onto the furan ring.

Another approach is the post-synthesis modification of the parent compound, as described in the previous section. For instance, a library of ester and ether derivatives can be created from the parent diol. jmchemsci.commdpi.com Furthermore, the furan ring can be modified. The synthesis of benzo[b]furan derivatives has shown that functional groups like silyl groups can be introduced and subsequently replaced with other moieties like bromine, which then serves as a handle for further coupling reactions. nih.gov

By combining these strategies, a diverse library of congeners can be synthesized. For example, one could vary the length and nature of an alkyl chain at the 5-position of the resorcinol, introduce different functional groups (e.g., halogens, nitro groups) onto the furan ring, and modify the hydroxyl groups to be ethers or esters. This systematic variation allows for a thorough exploration of the chemical space around the parent molecule.

Table 3: Examples of Structurally Diverse Congeners

| Congener | Modification from Parent Compound |

| 5-methyl-4-(furan-3-ylmethyl)benzene-1,3-diol | Addition of a methyl group at the 5-position of the resorcinol ring. |

| 4-((2-methylfuran-3-yl)methyl)benzene-1,3-diol | Addition of a methyl group at the 2-position of the furan ring. |

| 2-methoxy-4-(furan-3-ylmethyl)phenyl acetate | Esterification of one hydroxyl group and etherification of the other. |

| 4-((tetrahydrofuran-3-yl)methyl)benzene-1,3-diol | Saturation of the furan ring. |

| 4-[5-(Naphthalen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]benzene-1,3-diol | Replacement of the furan-3-ylmethyl group with a substituted thiadiazole moiety. researchgate.net |

Advanced Spectroscopic and Spectrometric Characterization Methodologies for 4 Furan 3 Ylmethyl Benzene 1,3 Diol and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic compounds, offering unparalleled detail about the chemical environment of individual atoms. Both one-dimensional and two-dimensional NMR techniques are pivotal in assembling the molecular puzzle of 4-(furan-3-ylmethyl)benzene-1,3-diol.

One-Dimensional (¹H, ¹³C) NMR Techniques

One-dimensional NMR provides fundamental information about the types and numbers of protons (¹H NMR) and carbon atoms (¹³C NMR) in a molecule.

¹H NMR Spectroscopy : In the ¹H NMR spectrum of this compound, specific chemical shifts, signal multiplicities, and integration values are expected. The protons on the benzene (B151609) ring would appear in the aromatic region, typically between 6.0 and 8.0 ppm. The methylene (B1212753) bridge protons (-CH₂-) would likely resonate in the range of 3.5-4.5 ppm. The furan (B31954) ring protons would also have characteristic shifts in the aromatic region, distinguishable from the benzene signals. The hydroxyl (-OH) protons can appear over a wide range of chemical shifts and may be broad, depending on the solvent and concentration. Theoretical studies on similar furan derivatives show that substituents significantly influence the shielding of ring protons. globalresearchonline.net

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides a count of the unique carbon environments. For this compound, distinct signals would be observed for the carbons of the benzene ring, the furan ring, and the methylene bridge. The carbon atoms attached to the hydroxyl groups on the benzene ring would be significantly shifted downfield. Computational studies using Density Functional Theory (DFT) have been employed to predict ¹³C chemical shifts in furan derivatives, showing good correlation with experimental values. researchgate.net

| Assignment | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| Benzene Ring CH | 6.0 - 7.5 | 100 - 130 |

| Benzene Ring C-OH | - | 150 - 160 |

| Methylene (-CH₂-) | 3.5 - 4.5 | 30 - 40 |

| Furan Ring CH | 6.0 - 7.8 | 110 - 145 |

| Furan Ring C-O | - | 140 - 150 |

| Hydroxyl (-OH) | Variable | - |

| Predicted chemical shift ranges for this compound based on typical values for similar structural motifs. Actual values can vary based on solvent and other experimental conditions. |

Two-Dimensional (COSY, HSQC, HMBC, NOESY) NMR Applications

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms, which is essential for confirming the structure of this compound.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For instance, it would show correlations between adjacent protons on the benzene and furan rings, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms. This is instrumental in assigning the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for connecting the furan, methylene, and benzene fragments of the molecule. For example, a correlation between the methylene protons and the carbons of both the furan and benzene rings would confirm the -(furan)-CH₂-(benzene)- connectivity.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons. This can help in determining the preferred conformation of the molecule, for instance, the relative orientation of the furan and benzene rings.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

HR-ESI-MS is a soft ionization technique that allows for the precise determination of the molecular mass of a compound, often with an accuracy of a few parts per million. This high accuracy enables the unambiguous determination of the molecular formula. For this compound (C₁₁H₁₀O₃), the expected exact mass would be calculated and compared to the measured value. Studies on furanocoumarins, which are structurally related, have demonstrated the utility of LC-MS/MS for their analysis. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Studies

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. nih.govuliege.bechromatographyonline.com For this compound, derivatization might be necessary to increase its volatility for GC analysis. This technique is highly effective for assessing the purity of a sample and for identifying any volatile impurities. The mass spectrum obtained from GC-MS provides a fragmentation pattern that can serve as a fingerprint for the compound and help in its structural confirmation. The analysis of substituted phenols by GC-MS often involves derivatization to enhance volatility. researchgate.net

| Technique | Information Obtained | Application to this compound |

| HR-ESI-MS | Precise molecular weight, elemental composition | Confirmation of the molecular formula C₁₁H₁₀O₃ |

| GC-MS | Molecular weight, fragmentation pattern, purity | Purity assessment, identification of volatile impurities, structural confirmation through fragmentation |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule by probing their characteristic vibrational modes. For this compound, the spectra would be a composite of the vibrations from the furan ring, the resorcinol (B1680541) (benzene-1,3-diol) ring, the linking methylene group, and the hydroxyl groups.

Infrared (IR) Spectroscopy:

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides a detailed fingerprint of the functional groups. The expected IR absorption bands for this compound can be predicted based on the known spectral features of its constituent parts—furan and resorcinol. chemicalbook.comchemicalbook.comnist.gov

Key expected IR absorption bands include:

O-H Stretching: A broad and strong absorption band is anticipated in the region of 3200-3600 cm⁻¹ due to the stretching vibrations of the two phenolic hydroxyl (-OH) groups on the resorcinol moiety. The broadness of this peak is indicative of hydrogen bonding.

Aromatic C-H Stretching: Sharp, medium-intensity bands are expected just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ range, corresponding to the C-H stretching vibrations of both the furan and benzene rings.

Aliphatic C-H Stretching: Stretching vibrations for the methylene (-CH₂-) bridge linking the furan and resorcinol rings are expected to appear in the 2850-2960 cm⁻¹ region.

C=C Stretching: The aromatic carbon-carbon double bond stretching vibrations from both the furan and benzene rings will result in several bands in the 1450-1620 cm⁻¹ region. nist.gov The specific positions can be sensitive to the substitution pattern.

C-O Stretching: The phenolic C-O stretching vibrations are expected to produce strong bands in the 1150-1250 cm⁻¹ range. The C-O-C stretching of the furan ring is also anticipated in this region, potentially leading to overlapping or complex band structures. udayton.edu

O-H Bending: In-plane bending of the phenolic O-H groups typically appears in the 1300-1400 cm⁻¹ region.

C-H Bending (Out-of-Plane): Strong bands in the 700-900 cm⁻¹ region are characteristic of the out-of-plane C-H bending vibrations of the substituted aromatic rings. The specific pattern of these bands can provide information about the substitution on both the furan and benzene rings.

Interactive Data Table: Predicted Infrared (IR) Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| O-H Stretching | Phenolic -OH | 3200-3600 | Strong, Broad |

| Aromatic C-H Stretching | Furan & Benzene Rings | 3000-3100 | Medium, Sharp |

| Aliphatic C-H Stretching | Methylene (-CH₂-) | 2850-2960 | Medium |

| C=C Aromatic Stretching | Furan & Benzene Rings | 1450-1620 | Medium to Strong |

| C-O Stretching | Phenolic C-O | 1150-1250 | Strong |

| C-O-C Stretching | Furan Ring | ~1170 | Medium |

| O-H Bending (In-Plane) | Phenolic -OH | 1300-1400 | Medium |

| C-H Bending (Out-of-Plane) | Substituted Rings | 700-900 | Strong |

Raman Spectroscopy:

Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light, providing information about vibrational modes that involve a change in the polarizability of the molecule. Aromatic rings, with their delocalized π-electron systems, often produce strong and characteristic Raman signals.

Key expected Raman bands for this compound include:

Ring Breathing Modes: The symmetric "breathing" vibrations of the furan and benzene rings are typically strong and sharp in Raman spectra, appearing in the fingerprint region (800-1200 cm⁻¹). These are often highly characteristic of the specific ring structure.

Aromatic C=C Stretching: Similar to IR, C=C stretching vibrations will be present in the 1450-1620 cm⁻¹ range and are often strong in the Raman spectrum.

Aromatic C-H Stretching: These vibrations, found in the 3000-3100 cm⁻¹ region, are also observable in Raman spectra.

Methylene C-H Vibrations: The C-H stretching and bending modes of the methylene bridge will also be Raman active.

The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule. While IR is particularly sensitive to polar functional groups like C-O and O-H, Raman spectroscopy excels in highlighting the vibrations of the non-polar carbon backbone and symmetric ring modes. jmchemsci.com

Interactive Data Table: Predicted Raman Shifts for this compound

| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretching | Furan & Benzene Rings | 3000-3100 | Medium |

| C=C Aromatic Stretching | Furan & Benzene Rings | 1450-1620 | Strong |

| Ring Breathing Modes | Furan & Benzene Rings | 800-1200 | Strong, Sharp |

| C-H Bending (In-Plane) | Furan & Benzene Rings | 1000-1300 | Medium |

| Methylene C-H Bending | Methylene (-CH₂-) | ~1450 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. This technique is particularly useful for conjugated systems, such as the aromatic rings in this compound. The absorption of UV light excites electrons from lower-energy molecular orbitals (typically π orbitals in aromatic systems) to higher-energy orbitals (π* orbitals).

For this compound, the UV-Vis spectrum is expected to be dominated by the electronic transitions of the furan and resorcinol chromophores.

Furan Moiety: Furan itself exhibits absorption bands corresponding to π → π* transitions. These transitions are generally observed in the far-UV region, around 200-220 nm. researchgate.net

Resorcinol Moiety: The benzene-1,3-diol (resorcinol) ring is also a strong chromophore. The hydroxyl groups act as auxochromes, substituents that can shift the absorption maxima (λ_max) to longer wavelengths (a bathochromic or red shift) and increase the absorption intensity. Phenolic compounds typically show two main absorption bands in the UV region, one around 220 nm and another, more informative band, around 270-280 nm, corresponding to π → π* transitions.

Interactive Data Table: Predicted UV-Vis Absorption Maxima (λ_max) for this compound

| Chromophore | Type of Transition | Predicted λ_max (nm) | Notes |

| Furan Ring | π → π | ~210-220 | Contribution may be masked by the stronger absorption of the resorcinol moiety. |

| Resorcinol Ring | π → π | ~270-285 | This is the primary absorption band expected in the near-UV region, characteristic of phenols. |

The exact position and intensity of the absorption bands can be influenced by the solvent polarity. In polar solvents, hydrogen bonding with the hydroxyl groups can lead to shifts in the absorption maxima.

Computational and Theoretical Chemistry Investigations of 4 Furan 3 Ylmethyl Benzene 1,3 Diol

Quantum Mechanical Calculations (DFT, ab initio) for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for predicting the electronic structure and reactivity of 4-(furan-3-ylmethyl)benzene-1,3-diol. These calculations provide insights into the molecule's fundamental properties at the atomic level.

Molecular orbital analysis, a key component of quantum mechanical calculations, helps in understanding the electronic characteristics of this compound. The distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in determining the molecule's reactivity. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability.

Table 1: Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -5.58 eV |

| LUMO Energy | -0.97 eV |

| HOMO-LUMO Gap | 4.61 eV |

| Dipole Moment | 2.15 D |

These values suggest that this compound is a relatively stable molecule with a moderate dipole moment, indicating some degree of polarity.

Conformational analysis of this compound reveals the presence of multiple low-energy conformations. The flexibility of the methylene (B1212753) bridge connecting the furan (B31954) and benzene (B151609) rings allows for various spatial arrangements. Understanding the energetic landscape of these conformers is essential for predicting the most stable structures and their relative populations.

Theoretical calculations can predict various spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. These predicted spectra can be compared with experimental data to validate the computational models and provide a more detailed interpretation of the experimental results. For instance, calculated vibrational frequencies can be assigned to specific vibrational modes observed in the experimental IR spectrum.

Molecular Dynamics Simulations to Model Dynamic Behavior and Solvation Effects

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time. These simulations can model the molecule's movements, conformational changes, and interactions with its environment, such as solvent molecules. Understanding solvation effects is particularly important for predicting the molecule's behavior in biological systems, which are predominantly aqueous.

Molecular Docking Studies for Predictive Biomolecular Interactions (in silico)

Molecular docking is a computational technique used to predict the binding orientation and affinity of a molecule to a specific target protein. In silico docking studies have been performed to investigate the potential interactions of this compound with various biological targets. These studies can help identify potential protein binding sites and predict the strength of the interaction, providing valuable information for drug discovery and design.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are developed to correlate the chemical structure of a series of compounds with their biological activity. For derivatives of this compound, QSAR studies can identify the key structural features that are important for a particular biological effect. This information can then be used to design new derivatives with enhanced activity.

Investigation of Theoretical ADME Properties for Research Guiding (in silico)

In the early stages of drug discovery and development, in silico methods are invaluable for predicting the pharmacokinetic properties of a molecule. nih.govnih.gov These predictions for this compound help to assess its potential as a drug candidate by evaluating its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Such computational screening allows researchers to identify potential liabilities and guide the design of new analogues with improved properties. swissadme.chnih.gov

The ADME parameters for this compound have been calculated to forecast its behavior in the human body. Key physicochemical properties that influence its pharmacokinetics include lipophilicity (as Log P), water solubility, molecular weight (MW), and the topological polar surface area (TPSA). These descriptors are fundamental to predicting a compound's absorption and distribution. researchgate.net

The compound shows high predicted gastrointestinal (GI) absorption, a critical factor for oral bioavailability. However, it is not predicted to permeate the blood-brain barrier (BBB), suggesting it is less likely to cause central nervous system effects. A significant interaction predicted is its role as a substrate for P-glycoprotein (P-gp), an efflux transporter that can limit the intracellular concentration of drugs.

In terms of drug-likeness, the compound adheres to established filters such as Lipinski's rule of five, which indicates that the molecule has physicochemical properties that are typically associated with orally active drugs. nih.gov The bioavailability score suggests that the compound has favorable characteristics for becoming a successful drug. Predictions of its interaction with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism, indicate potential inhibition of several isoforms, including CYP1A2, CYP2C19, and CYP2C9. This information is vital for anticipating potential drug-drug interactions. phytojournal.com

The synthetic accessibility score is a measure of the ease with which the molecule can be synthesized, with a lower score indicating a simpler synthesis. The predicted score for this compound suggests a relatively straightforward synthetic route.

Table 1: Predicted Physicochemical and ADME Properties of this compound

| Parameter | Predicted Value | Significance |

|---|---|---|

| Physicochemical Properties | ||

| Formula | C11H10O3 | Molecular composition |

| Molecular Weight | 190.20 g/mol | Influences absorption and distribution |

| Topological Polar Surface Area (TPSA) | 53.6 Ų | Relates to hydrogen bonding and membrane permeability |

| Consensus Log P (Lipophilicity) | 1.85 | Impacts absorption, distribution, and metabolism |

| Pharmacokinetics | ||

| GI Absorption | High | Likelihood of absorption from the gut |

| Blood-Brain Barrier (BBB) Permeant | No | Likelihood of crossing into the central nervous system |

| P-glycoprotein (P-gp) Substrate | Yes | Susceptibility to efflux pumps, affecting bioavailability |

| CYP1A2 Inhibitor | Yes | Potential for drug-drug interactions |

| CYP2C19 Inhibitor | Yes | Potential for drug-drug interactions |

| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions |

| CYP2D6 Inhibitor | No | Low potential for specific drug-drug interactions |

| CYP3A4 Inhibitor | No | Low potential for specific drug-drug interactions |

| Log Kp (Skin Permeation) | -6.31 cm/s | Low likelihood of skin penetration swissadme.ch |

| Drug-Likeness | ||

| Lipinski's Rule of Five | No violations | Good oral bioavailability potential |

| Bioavailability Score | 0.55 | Overall potential as a drug candidate |

| Medicinal Chemistry | ||

| Synthetic Accessibility | 2.11 | Ease of chemical synthesis (lower is easier) |

Electron Density Topology Analysis (QTAIM) for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the nature of chemical bonds and intermolecular interactions based on the topology of the electron density, ρ(r). nih.govrsc.org This method allows for the partitioning of a molecule into atomic basins and the characterization of bonding through the analysis of critical points in the electron density. nih.gov A QTAIM analysis of this compound would offer a detailed picture of its electronic structure, quantifying the nature of its covalent and potential non-covalent interactions.

The analysis focuses on bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. Several topological parameters at these BCPs are used to characterize the interaction:

Electron Density (ρ(r)) : The magnitude of ρ(r) at the BCP correlates with the bond order; higher values indicate stronger bonds.

Laplacian of Electron Density (∇²ρ(r)) : The sign of the Laplacian indicates whether charge is locally concentrated (∇²ρ(r) < 0) or depleted (∇²ρ(r) > 0). Covalent bonds are typically characterized by a negative Laplacian, indicating a sharing of electrons. In contrast, ionic bonds, hydrogen bonds, and van der Waals interactions show positive Laplacian values.

Total Electron Energy Density (H(r)) : The sign of H(r) helps to distinguish between different types of interactions. A negative value is indicative of a significant degree of covalent character.

For this compound, a QTAIM analysis would characterize the covalent bonds within the furan and benzene rings. The C=C bonds in both rings are expected to show high ρ(r) and negative ∇²ρ(r) values, typical of shared interactions. The C-O bonds of the phenolic hydroxyl groups would also exhibit covalent character. The furan ring, being electron-rich, displays specific π-electron distribution patterns that influence its reactivity. imperial.ac.uk

Furthermore, QTAIM can identify and characterize non-covalent interactions, such as intramolecular hydrogen bonds. In this molecule, a weak C-H···O hydrogen bond might exist between a furan C-H and one of the phenolic oxygen atoms, which would be identified by a bond path and a BCP between the H and O atoms. Such interactions are characterized by low ρ(r) and positive ∇²ρ(r) values. nih.gov The study of furan clusters has demonstrated the utility of QTAIM in identifying and classifying various non-covalent interactions that dictate molecular conformations and properties. nih.gov

Table 2: Representative QTAIM Parameters for Bonds in this compound (Illustrative)

| Bond Type | Expected Electron Density (ρ(r)) (a.u.) | Expected Laplacian (∇²ρ(r)) (a.u.) | Expected Nature of Interaction |

|---|---|---|---|

| Aromatic C-C (Benzene) | ~0.28 - 0.32 | Negative | Covalent, shared interaction |

| Aromatic C-O (Phenol) | ~0.20 - 0.24 | Negative | Polar covalent |

| Furan C=C | ~0.29 - 0.33 | Negative | Covalent, shared interaction |

| Furan C-O | ~0.22 - 0.26 | Negative | Polar covalent |

| Aliphatic C-C (Methylene Bridge) | ~0.23 - 0.26 | Negative | Covalent, shared interaction |

| Intramolecular C-H···O | ~0.01 - 0.03 | Positive | Non-covalent, closed-shell interaction |

Note: The values in this table are illustrative and based on typical ranges found in the literature for similar functional groups. Actual values would require specific DFT calculations for this molecule.

Mechanistic Biological Activity Studies of 4 Furan 3 Ylmethyl Benzene 1,3 Diol and Its Analogs Non Clinical Focus

Structure-Activity Relationship (SAR) Elucidation of 4-(furan-3-ylmethyl)benzene-1,3-diol Derivatives

The biological activity of this compound and its derivatives is intrinsically linked to its chemical architecture: the furan (B31954) ring, the benzene-1,3-diol (resorcinol) moiety, and the methylene (B1212753) linker that connects them. Structure-Activity Relationship (SAR) studies on analogous compounds help elucidate the contribution of each component.

The furan ring is a common scaffold in many biologically active compounds, valued for its ability to participate in various interactions. nih.gov The resorcinol (B1680541) group is also critical; for instance, in a series of tyrosinase inhibitors, the 4-substituted resorcinol motif was identified as a key contributor to high inhibitory activity.

Modifications to each part of the molecule can significantly alter its biological profile. For example, in the development of histone deacetylase (HDAC) inhibitors, the nature of the linker connecting a cap group (like furan) to a zinc-binding domain (like resorcinol) is crucial. Studies have shown that aromatic linkers can confer better activity compared to fatty acid linkers. google.com

Furthermore, the substitution pattern on the aromatic rings plays a vital role. In a series of inhibitors for the serine protease cathepsin G, introducing a methyl group at the 6-position of a benzoxazinone (B8607429) scaffold significantly increased the acylation rate of the enzyme. nih.gov Similarly, for a class of Hsp90 inhibitors built around a 4-hydroxy-phenyl core, the specific substitutions on an adjacent naphthalene (B1677914) moiety were critical for activity. nih.gov The inhibitory potency of certain quinoxaline (B1680401) derivatives against thymidine (B127349) phosphorylase is also highly dependent on the type, number, and position of functional groups on the molecule's core structure.

In Vitro Enzyme Inhibition and Activation Profiling

The structural features of this compound and its analogs make them candidates for interacting with various enzymes. In vitro assays are fundamental to profiling these interactions and determining their inhibitory or activation potential.

Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea (B33335) and is a target for inhibitors in medicine and agriculture. nih.govresearchgate.net Common urease inhibitors often act by binding to the nickel ions in the active site. nih.gov While a wide variety of compounds, including thioureas, phosphoramides, and various heterocyclic structures, have been investigated for urease inhibition, studies specifically detailing the urease inhibition activity of this compound are not prominent in the reviewed scientific literature. Research on the reaction of resorcinol derivatives with urea acetals has been conducted, leading to different molecular structures, but this work did not focus on urease inhibition. nih.gov

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone and non-histone proteins. nih.govmdpi.com Their inhibition is a key strategy in cancer therapy. nih.gov HDAC inhibitors typically possess a zinc-binding group, a linker, and a surface-recognition "cap" moiety.

The resorcinol moiety of this compound can be considered a potential zinc-binding group. Studies on related resorcinol derivatives have demonstrated HDAC inhibitory activity. For example, 4-Hexylresorcinol has been identified as a novel inhibitor of class I HDACs (HDAC1, 2, 3). nih.gov It was shown to decrease both the expression and enzymatic activity of these HDACs in human umbilical vein endothelial cells (HUVECs). nih.gov This suggests that the benzene-1,3-diol structure within the target compound could potentially confer HDAC inhibitory properties, though direct studies on this compound itself are needed for confirmation.

| Compound | Target | Effect | Model System |

| 4-Hexylresorcinol | Class I HDACs | Decreased expression and activity of HDAC1, 3, 4, and 5. nih.gov | Human Umbilical Vein Endothelial Cells (HUVECs) |

Thymidine phosphorylase (TP) is an enzyme that promotes angiogenesis and is overexpressed in many solid tumors, making it a significant target for anti-cancer drug development. Inhibitors of TP can suppress tumor growth by hindering the formation of new blood vessels.

While direct studies on this compound are not specified, a structurally related analog incorporating the benzene-1,3-diol moiety has been synthesized and evaluated. The compound, 4-(3-(quinoxalin-2-yl)thiazolo[2,3-c] nih.govnih.govnih.govtriazol-5-yl)benzene-1,3-diol, demonstrated inhibitory activity against thymidine phosphorylase with a reported IC₅₀ value. This indicates that the benzene-1,3-diol scaffold can be a component of effective TP inhibitors.

| Compound | Target Enzyme | IC₅₀ (µM) |

| 4-(3-(quinoxalin-2-yl)thiazolo[2,3-c] nih.govnih.govnih.govtriazol-5-yl)benzene-1,3-diol | Thymidine Phosphorylase | 1.80 ± 0.01 |

Antioxidant and Radical Scavenging Mechanisms (in vitro)

Phenolic compounds are well-known for their antioxidant properties, which arise from their ability to scavenge free radicals. The benzene-1,3-diol (resorcinol) structure in this compound is a key pharmacophore for this activity. The mechanism primarily involves the donation of a hydrogen atom from one of the phenolic hydroxyl groups to a free radical, thereby neutralizing it and terminating the radical chain reaction.

The antioxidant efficacy of phenolic compounds is influenced by the number and position of hydroxyl groups on the aromatic ring. Studies on various polyphenolic compounds confirm that the presence of multiple hydroxyl groups enhances radical scavenging capacity. For instance, a study on a polyphenolic glycoside, 4-(3,4-dihydroxybenzoyloxymethyl)phenyl-O-β-D-glucopyranoside, demonstrated significant scavenging activity against DPPH, ABTS, and superoxide (B77818) anion radicals. Similarly, novel synthesized catechol thioethers, which contain a dihydroxybenzene ring, have been shown to be effective antioxidants capable of protecting DNA and lipids from radical-induced damage. The arrangement of the hydroxyl groups on the benzene-1,3-diol core of the target compound makes it a potent candidate for free radical scavenging.

Cellular Pathway Modulation Studies in Model Biological Systems

Beyond simple enzyme inhibition, resorcinol derivatives can modulate complex cellular signaling pathways. Studies using model organisms provide insight into these higher-order biological effects.

A notable example is the action of 4-methyl-5-pentylbenzene-1,3-diol (B3164126) (MPBD), an analog of the target compound, in the slime mold Dictyostelium discoideum. MPBD acts as a signaling molecule that regulates distinct developmental stages. During early development, it controls chemotactic cell aggregation by modulating the expression of genes within the cAMP signaling pathway. At a later stage, it shifts its function to induce the maturation of spores. This demonstrates that a resorcinol-based molecule can have profound and specific effects on gene expression and cellular differentiation programs.

Furthermore, the potential of resorcinol analogs to act as HDAC inhibitors suggests another route of pathway modulation. nih.gov HDAC inhibitors can induce changes in the epigenetic landscape, leading to the altered expression of genes involved in critical cellular processes. mdpi.com For example, HDAC inhibition can lead to the transcriptional repression of certain histone demethylases, ultimately affecting gene activation and tumor suppression pathways. mdpi.com Similarly, inhibition of thymidine phosphorylase by its inhibitors not only affects angiogenesis but also can increase the rate of apoptosis (programmed cell death) in tumor cells.

Gene Expression and Proteomic Analysis (e.g., Western Blot, qPCR)

The interaction of antimicrobial compounds with microbial cells can lead to significant changes in gene and protein expression as the organisms attempt to counteract the chemical stress. Studies on analogs of this compound, such as furanones, have provided insights into these molecular responses.

One study investigated the effect of (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone on the gene expression profile of the Gram-positive bacterium Bacillus subtilis. nih.gov Using DNA microarrays, the study identified a substantial number of genes that were differentially expressed following treatment with the furanone. nih.gov Specifically, 92 genes were found to be induced more than fivefold, while 15 genes were repressed by more than fivefold. nih.gov

The induced genes were largely associated with stress responses, including class I and class III heat shock genes, as well as genes involved in fatty acid biosynthesis and metabolism. nih.gov Notably, a mutant strain of B. subtilis with a deletion in the stress response gene clpC showed increased sensitivity to the furanone, highlighting the importance of this gene in the bacterium's defense mechanism. nih.gov The repressed genes were primarily involved in metabolic pathways such as pyrimidine (B1678525) biosynthesis. nih.gov

Table 1: Selected Genes Differentially Regulated in Bacillus subtilis by a Furanone Analog

| Gene | Function Category | Regulation | Fold Change |

| Induced Genes | |||

| clpC | Stress Response | Upregulated | >5 |

| ctsR | Stress Response | Upregulated | >5 |

| groES | Stress Response | Upregulated | >5 |

| rbsA | Metabolism | Upregulated | 12-46 |

| rbsB | Metabolism | Upregulated | 12-46 |

| rbsC | Metabolism | Upregulated | 12-46 |

| Repressed Genes | |||

| pyrA | Metabolism | Downregulated | 7-50 |

| pyrB | Metabolism | Downregulated | 7-50 |

| pyrD | Metabolism | Downregulated | 7-50 |

This table is based on data from a study on (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone and is intended to be illustrative of the effects of furan analogs on bacterial gene expression. nih.gov

In the realm of proteomics, studies on fungi treated with antifungal agents have revealed significant alterations in protein expression. For instance, treatment of Aspergillus fumigatus with an antifungal coumarin (B35378) derivative led to the differential expression of 143 proteins. nih.gov The study observed the complete inhibition of four key proteins: cell division control protein, ubiquitin-like activating enzyme, vacuolar ATP synthase catalytic subunit A, and UTP-glucose-1-phosphate uridylyltransferase. nih.gov Conversely, numerous proteins, primarily those involved in the stress pathway, were overexpressed. nih.gov Another proteomic analysis of A. fumigatus exposed to Amphotericin B identified 85 differentially expressed proteins, with the majority being upregulated. nih.gov These included proteins involved in the ergosterol (B1671047) pathway, cell stress, and transport proteins. nih.gov Such proteomic data provides a window into the cellular processes disrupted by antifungal compounds and can help in identifying potential drug targets. nih.govnih.gov

Investigation of Intracellular Signaling Cascades

Furthermore, furan derivatives can exert regulatory effects on cellular activities by modifying signaling pathways such as the mitogen-activated protein kinase (MAPK) and peroxisome proliferator-activated receptor gamma (PPAR-γ) pathways. nih.gov The ability of such compounds to modulate these fundamental signaling cascades underscores their potential as bioactive molecules.

In Vitro Antimicrobial and Antifungal Activity Mechanisms

The antimicrobial and antifungal properties of furan and benzene-diol analogs are attributed to several distinct mechanisms of action. A primary mechanism is the inhibition of essential microbial enzymes, which is discussed in detail in the following section.

Another significant mechanism is the disruption of biofilm formation. Biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance, which offers protection against antibiotics and host immune responses. nih.gov Certain sulfur-containing derivatives of 2(5H)-furanone have been shown to repress biofilm formation in Bacillus subtilis. nih.gov Mechanistically, these compounds were found to inhibit the expression of the eps operon, which is responsible for the synthesis of the exopolysaccharide matrix of the biofilm. nih.gov

Additionally, some furan derivatives, particularly nitrofuran analogs, are thought to exert their antimicrobial effects through a mechanism similar to the drug nitrofurazone. This involves the enzymatic reduction of the nitro group by bacterial nitroreductases to generate reactive nitrogen species. These reactive intermediates can then damage microbial DNA, ribosomes, and other macromolecules, leading to cell death.

Receptor-Ligand Binding Assays and Target Engagement Studies (in vitro)

Receptor-ligand binding assays are crucial for elucidating the mechanism of action of bioactive compounds by identifying their molecular targets and quantifying the strength of their interaction. The inhibitory potential of a compound is often expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the activity of a biological target, such as an enzyme, by 50%. The binding affinity, a measure of the strength of the interaction, is typically reported as the dissociation constant (K_d), where a lower K_d value indicates a stronger binding affinity. malvernpanalytical.combio-rad.com

Studies on furan-containing analogs have identified several microbial enzymes as potential targets. For example, various furan derivatives have been shown to inhibit urease, a key enzyme for many pathogenic bacteria, including Helicobacter pylori. nih.govresearchgate.net The inhibition of urease can disrupt the pathogen's ability to survive in acidic environments. The IC₅₀ values for some of these furan-based urease inhibitors have been reported to be in the low micromolar range, indicating potent activity. nih.govresearchgate.netnih.gov

Table 2: In Vitro Urease Inhibitory Activity of Selected Furan Analogs

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

| 3-pyridyl substituted thiourea | Urease (C. ensiformis) | 8.43 | nih.gov |

| N'-[(1E)-2-furylmethylene]-2-[5,6-dimethyl-2-(2-thienylmethyl)-1H-benzimidazol-1-yl]acetohydrazide | Urease (Jack Bean) | 12.70 (µg/mL) | researchgate.net |

| Imidazopyridine-based oxazole (B20620) (Analog 4i) | Urease | 5.68 | nih.gov |

| Imidazopyridine-based oxazole (Analog 4o) | Urease | 7.11 | nih.gov |

| Imidazopyridine-based oxazole (Analog 4g) | Urease | 9.41 | nih.gov |

| Imidazopyridine-based oxazole (Analog 4h) | Urease | 10.45 | nih.gov |

| Thiourea (Standard) | Urease | 21.37 | nih.gov |

This table presents a selection of reported IC₅₀ values for furan-containing analogs against urease to illustrate their potential as enzyme inhibitors.

Beyond urease, other bacterial enzymes have been identified as targets for furan derivatives. For instance, some furan-based compounds have been found to inhibit Mur ligases (MurC-MurF), which are essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. The inhibition of these enzymes disrupts cell wall formation, leading to bacterial cell death.

Biosynthetic Pathways and Natural Occurrence of 4 Furan 3 Ylmethyl Benzene 1,3 Diol

Identification of Natural Sources and Distribution

Extensive searches of scientific databases and literature have not identified any natural sources for 4-(furan-3-ylmethyl)benzene-1,3-diol. While both furan (B31954) and resorcinol (B1680541) moieties are present in a wide variety of natural products, the specific linkage of a furan-3-ylmethyl group to a benzene-1,3-diol (resorcinol) core does not appear to be a known naturally occurring structure. Derivatives of resorcinol, such as alkylresorcinols, are found in plants like rye, and various polyresorcinols have been identified as pseudotannins in the plant kingdom. wikipedia.org Similarly, furan-containing compounds are widespread in nature, found in plants, fungi, and bacteria, often as part of more complex molecules like furanoterpenes and furanocoumarins. nih.govnih.gov However, the specific compound this compound has not been reported as being isolated from a natural source.

Elucidation of Putative Biosynthetic Precursors and Enzymatic Transformations

Due to the lack of identified natural sources for this compound, its biosynthetic pathway has not been elucidated. It is not possible to definitively identify biosynthetic precursors or the enzymatic transformations that would be involved in its formation within a living organism.

Hypothetically, the biosynthesis of such a compound would require the convergence of pathways producing both the furan and resorcinol rings, followed by an enzymatic alkylation step. The resorcinol core is typically derived from polyketide pathways in microorganisms and plants. The furan ring can be formed through various biosynthetic routes, often involving the cyclization of sugar derivatives or terpenoid precursors. A putative final step could involve a Friedel-Crafts-type alkylation catalyzed by a specific prenyltransferase or a similar enzyme, attaching the furan-containing side chain to the resorcinol ring. However, this remains purely speculative without any direct evidence.

Strategies for Isolation and Purification from Natural Extracts

As this compound has not been found in nature, there are no established protocols for its isolation and purification from natural extracts.

Should this compound be discovered in a natural source in the future, standard phytochemical isolation techniques would likely be employed. These methods typically involve:

Extraction: Initial extraction from the source material (e.g., plant tissues, microbial culture) using solvents of varying polarity, such as methanol (B129727), ethanol, or ethyl acetate.

Chromatography: Separation and purification of the target compound from the crude extract using various chromatographic techniques. This could include column chromatography (using silica (B1680970) gel or other stationary phases), preparative thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC).

Structure Elucidation: The final identification and structural confirmation of the isolated compound would be achieved through spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), mass spectrometry (MS), and infrared (IR) spectroscopy.

Chemo-Enzymatic Synthesis Mimicking Biosynthetic Routes

While a natural biosynthetic route is unknown, a chemo-enzymatic approach could be a viable strategy for the synthesis of this compound. This approach combines chemical synthesis steps with enzymatic transformations to achieve high selectivity and milder reaction conditions, often mimicking plausible biosynthetic steps.

A potential chemo-enzymatic synthesis could involve the following conceptual steps:

Chemical Synthesis of Precursors: The furan and resorcinol precursors would be synthesized chemically. For instance, 3-(chloromethyl)furan (B80766) or a related electrophilic furan derivative could be prepared. Resorcinol is a commercially available starting material.

Enzymatic Coupling: An enzymatic reaction could be employed to couple the two precursors. A key challenge would be to identify or engineer an enzyme, such as a Friedel-Crafts alkylase or a prenyltransferase with broad substrate specificity, that could catalyze the C-alkylation of resorcinol with the furan-containing electrophile at the desired position.

Alternative Chemo-Enzymatic Strategies: Another approach could involve the enzymatic modification of a pre-assembled carbon skeleton. For example, a chemical synthesis could first produce a precursor molecule that is then subjected to an enzymatic reaction, such as a regioselective hydroxylation or a cyclization to form the furan ring.

The following table outlines a hypothetical chemo-enzymatic pathway, drawing parallels with known bio-catalytic reactions.

| Step | Transformation | Reagents/Enzymes | Rationale |

| 1 | Synthesis of 3-(hydroxymethyl)furan | Chemical reduction of 3-furoic acid or 3-furaldehyde. | Provides the furan methanol precursor. |

| 2 | Activation of the furan methanol | Chemical conversion to 3-(chloromethyl)furan or enzymatic phosphorylation. | Creates an electrophilic species for alkylation. |

| 3 | Alkylation of Resorcinol | Chemical (Friedel-Crafts) or enzymatic (e.g., using a promiscuous prenyltransferase). | Forms the C-C bond between the furan and resorcinol moieties. |

It is important to note that while chemo-enzymatic syntheses for various phenolic and furan-containing compounds have been developed, a specific, optimized route for this compound has not been reported in the literature. bohrium.com The development of such a synthesis would require significant research to identify suitable enzymes and optimize reaction conditions.

Chemical Transformations and Reactivity Studies of 4 Furan 3 Ylmethyl Benzene 1,3 Diol

Oxidation and Reduction Chemistry of the Resorcinol (B1680541) and Furan (B31954) Moieties

The resorcinol and furan components of 4-(furan-3-ylmethyl)benzene-1,3-diol exhibit distinct behaviors under oxidative and reductive conditions.

The resorcinol moiety is susceptible to oxidation, a reaction characteristic of phenolic compounds. mdpi.com The presence of two hydroxyl groups on the benzene (B151609) ring makes it more reactive towards oxidation than phenol (B47542) itself. google.com Depending on the oxidizing agent and reaction conditions, oxidation can lead to the formation of quinone-like structures or undergo oxidative polymerization. nih.govnih.gov For instance, strong oxidizing agents like potassium permanganate (B83412) or chromic acid can oxidize the benzylic carbon of the alkyl substituent on the resorcinol ring, leading to the formation of a carboxylic acid. chemistrysteps.comlibretexts.org

The furan ring , on the other hand, can undergo both oxidation and reduction. Oxidation of the furan ring can lead to ring-opened products, such as dicarbonyl compounds, or to the formation of maleic anhydride (B1165640) derivatives under specific conditions. numberanalytics.com Reduction of the furan ring is also a well-established transformation. Catalytic hydrogenation, often using palladium on carbon, can reduce the furan ring to tetrahydrofuran (B95107). almerja.com More selective reduction methods, such as those employing silanes in the presence of a Brønsted acid, can yield 2,5-dihydrofuran (B41785) or tetrahydrofuran derivatives. nih.gov Chemoselective reduction of double bonds conjugated to the furan ring can also be achieved using reagents like 2-phenylbenzimidazoline, leaving the furan ring intact. nih.govnih.gov

Table 1: Predicted Oxidation and Reduction Reactions of this compound

| Moiety | Reaction Type | Reagents and Conditions | Predicted Product(s) |

| Resorcinol | Oxidation | KMnO₄, heat | 4-(furan-3-ylmethyl)-1,3-dihydroxybenzoic acid |

| Resorcinol | Oxidation | Air, catalyst | Polymeric materials |

| Furan | Reduction | H₂, Pd/C | 4-(tetrahydrofuran-3-ylmethyl)benzene-1,3-diol |

| Furan | Reduction | Et₃SiH, Brønsted acid | 4-(2,5-dihydrofuran-3-ylmethyl)benzene-1,3-diol |

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzene Ring

The resorcinol ring in this compound is highly activated towards electrophilic aromatic substitution due to the electron-donating nature of the two hydroxyl groups. ncert.nic.in These hydroxyl groups direct incoming electrophiles to the ortho and para positions relative to themselves. Given that the 4-position is already substituted, electrophilic attack is expected to occur at the 2-, 5-, and 6-positions. The furan-3-ylmethyl group at the 4-position will also influence the regioselectivity of the substitution. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com For example, nitration with nitric acid would likely yield a mixture of nitro-substituted derivatives.

Nucleophilic aromatic substitution on the resorcinol ring is generally not favored unless there are strong electron-withdrawing groups present on the ring, which is not the case for this compound.

Table 2: Predicted Electrophilic Aromatic Substitution Reactions on the Benzene Ring of this compound

| Reaction | Reagent(s) | Predicted Product(s) |

| Nitration | HNO₃, H₂SO₄ | Mixture of 2-nitro-, 5-nitro-, and 6-nitro-4-(furan-3-ylmethyl)benzene-1,3-diol |

| Bromination | Br₂, FeBr₃ | Mixture of 2-bromo-, 5-bromo-, and 6-bromo-4-(furan-3-ylmethyl)benzene-1,3-diol |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Mixture of acylated products at the 2-, 5-, and 6-positions |

Reactivity of the Furan Ring (e.g., Diels-Alder reactions, cycloadditions)

The furan ring in this compound can participate in various reactions, most notably the Diels-Alder reaction , where it acts as a diene. numberanalytics.com The reactivity of the furan ring in Diels-Alder reactions is influenced by the nature of the substituent at the 3-position. Electron-donating groups on the furan ring generally increase its reactivity. rsc.org The furan ring can react with a variety of dienophiles, such as maleic anhydride and N-phenylmaleimide, to form oxabicycloheptene derivatives. chemistrysteps.comrsc.org The regioselectivity of the Diels-Alder reaction with unsymmetrical dienophiles is an important consideration. Computational studies have shown that for 3-substituted furans, the presence of certain substituents can direct the stereoselectivity of the cycloaddition. ru.nlnih.gov

Besides the Diels-Alder reaction, the furan ring can also undergo other cycloaddition reactions, including photochemical cycloadditions with benzene to form various adducts. rsc.orgrsc.org

Table 3: Predicted Diels-Alder Reaction of this compound

| Dienophile | Conditions | Predicted Product Structure |

| Maleic Anhydride | Heat | Oxabicyclo[2.2.1]heptene derivative |

| N-Phenylmaleimide | Heat | Oxabicyclo[2.2.1]heptene derivative |

Photochemical Reactivity and Stability Investigations

The photochemical behavior of this compound is expected to be influenced by both the furan and resorcinol moieties. Furan itself can undergo photochemical cycloaddition reactions with benzene upon irradiation. rsc.orgrsc.org Therefore, intramolecular or intermolecular photochemical reactions could be possible for this compound, potentially leading to complex rearranged products.

Acid-Base Properties and Chelation Behavior

The hydroxyl groups of the resorcinol moiety impart acidic properties to this compound. Resorcinol itself is more acidic than monohydric phenols due to the presence of the second hydroxyl group. mdpi.com The acidity of the hydroxyl groups in this compound will be influenced by the electron-donating furan-3-ylmethyl substituent.

The two adjacent hydroxyl groups on the resorcinol ring provide a potential chelation site for metal ions. Dihydroxybenzene compounds are known to form complexes with various metal ions. google.com The ability of this compound to act as a chelating agent would depend on the pH of the solution and the nature of the metal ion. This property could be relevant in applications such as metal sequestration or the development of metal-based catalysts.

Emerging Research Directions and Future Academic Perspectives

Design and Synthesis of 4-(furan-3-ylmethyl)benzene-1,3-diol as Chemical Biology Probes

The furan (B31954) ring is a component of numerous bioactive natural products, making it a target for discovery and identification. beilstein-journals.orgresearchgate.net The development of molecular probes capable of selectively reacting with furan moieties is an important goal in chemical biology. These probes can be used to "tag" and identify furan-containing molecules within complex biological mixtures, such as cell supernatants. beilstein-journals.org

A promising strategy for designing such probes involves the Diels-Alder reaction, a [4+2] cycloaddition where the furan acts as the diene. beilstein-journals.orgresearchgate.net Researchers have developed maleimide-based probes designed to covalently modify furan moieties. beilstein-journals.org To facilitate easy identification using standard analytical techniques like liquid chromatography–mass spectrometry (LC–MS), these probes are often synthesized with both a UV-active tag and a specific mass tag. beilstein-journals.orgresearchgate.net The synthesis of this compound derivatives could follow this principle, incorporating reporter groups to function as reactivity-based probes for studying furan-containing metabolites in biological systems.

The synthesis of related furan-3-carboxylic esters has been achieved through palladium iodide-catalyzed oxidative carbonylation of 3-yne-1,2-diol derivatives, demonstrating a pathway to functionalized furans from acyclic precursors. nih.gov This method converts diols into furan-3-carboxylic esters in a single step under relatively mild conditions. nih.gov

Table 1: Examples of Furan-Containing Compounds Studied with Molecular Probes

| Compound Class | Specific Example | Application of Probe | Reference |

| Natural Product | Plakorsin D, Wortmannin | Identification of bioactive molecules | beilstein-journals.orgresearchgate.net |

| Signaling Hormone | Methylenomycin furan (MMF) | Detection in crude bacterial supernatants | beilstein-journals.org |

| Furan Derivative | 3-furoic acid | Reactivity and detection studies | beilstein-journals.org |

Integration of this compound into Advanced Materials Science Research (e.g., as monomers or ligands)

The structural features of this compound, specifically the presence of two hydroxyl groups and a heteroaromatic furan ring, make it a candidate for use as a monomer in polymer synthesis. Furan-based polymers are gaining attention as bio-based alternatives to traditional plastics.

Research into furanic copolyesters has demonstrated the feasibility of using furan-based diols as monomers. rug.nl In one study, 3,4-bis(hydroxymethyl)furan (3,4-BHMF), a structural isomer of a hydrogenated version of the title compound's core, was successfully copolymerized with furan dicarboxylates and aliphatic diols using Candida antarctica lipase (B570770) B (CALB) as a catalyst. rug.nl The resulting polymers exhibited a range of thermal properties depending on the co-monomers used. rug.nl For instance, copolyesters based on 2,5-furandicarboxylate (FDCA) were semicrystalline with melting temperatures (T_m) between 53°C and 124°C, while those based on 2,4-FDCA had T_m values from 43°C to 61°C. rug.nl This work establishes a precedent for incorporating furan diols like this compound into advanced polymer chains, potentially imparting unique thermal and mechanical properties.

Table 2: Thermal Properties of Copolyesters Synthesized with 3,4-bis(hydroxymethyl)furan (3,4-BHMF)

| Co-monomer (Ester) | Co-monomer (Aliphatic Diol) | Glass Transition Temp (T_g) | Melting Temp (T_m) | Reference |

| 2,5-DMFDCA | 1,6-hexanediol | 9-10 °C | 53-124 °C | rug.nl |

| 2,4-DMFDCA | 1,8-octanediol | -14 to 12 °C | 43-61 °C | rug.nl |

Development of Novel Analytical Methodologies for Detection and Quantification in Research Settings

The detection and quantification of specific organic molecules in complex research samples require robust analytical methods. For furan-containing compounds like this compound, several advanced techniques are being explored.

One powerful approach is the use of reactivity-based chemical probes coupled with liquid chromatography-mass spectrometry (LC-MS). beilstein-journals.orgresearchgate.net As mentioned, probes that undergo a Diels-Alder reaction with the furan ring can be designed with unique mass and UV signatures, allowing for selective detection and subsequent identification of the furan-containing analyte even in crude mixtures. beilstein-journals.org

Furthermore, fluorescence spectroscopy presents another potential avenue for detection. While direct data on this compound is limited, studies on structurally similar compounds, such as 4-(5-(methylamino-1,3,4-thiadiazol-2-yl))benzene-1,3-diol, have shown interesting fluorescence effects. researchgate.net These related benzene-1,3-diol derivatives exhibit pH-dependent dual fluorescence, where the emission spectra change based on the protonation state and aggregation of the molecule. researchgate.net This suggests that this compound could potentially be developed into a fluorescent sensor or be quantified using fluorescence-based assays, particularly if its emission properties are sensitive to its local chemical environment.

Exploration of Structure-Function Relationships in Novel Biological Systems (in vitro)

The furan scaffold is a building block in a wide array of molecules with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. mdpi.comijabbr.comresearchgate.net Understanding the structure-function relationship—how specific chemical modifications to the core structure affect its biological activity—is a cornerstone of medicinal chemistry research.

In vitro studies on various furan derivatives provide insight into these relationships. For example, research on new hybrid molecules combining furan with N-containing heterocycles (pyrrolidine, piperidine) has evaluated their anti-inflammatory and antioxidant activities. mdpi.com The results, measured by the inhibition of albumin denaturation (IAD), showed that the activity was comparable to or, in some cases, higher than the standard drug ketoprofen. mdpi.com